4-Methylpyridine-2,6-diamine
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylpyridine-2,6-diamine derivatives involves several strategies, including nucleophilic substitution reactions and condensation processes. A notable example is the synthesis of 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles through nucleophilic substitution of bromine in 4-amino-2-bromo-6-arylpyridine-3,5-dicarbonitriles, showcasing the versatility in functionalizing the pyridine ring to introduce amino groups at specific positions (Bardasov et al., 2020).
Molecular Structure Analysis
The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine reveals that the methylpyridine-2,6-diamine moiety is almost planar, indicating the rigidity of the pyridine ring and its implications for molecular interactions and stability (Stöger et al., 2014).
Chemical Reactions and Properties
4-Methylpyridine-2,6-diamine participates in various chemical reactions, serving as a precursor for the synthesis of complex molecules and materials. Its reactivity with diamines under specific conditions to form terpyridine derivatives highlights its utility in constructing sophisticated molecular architectures for applications in coordination chemistry and materials science (Padilla-Tosta et al., 1999).
Physical Properties Analysis
Studies on the crystal structure and charge density of 4-methylpyridine at 120 K provide insights into the physical properties of 4-methylpyridine derivatives, including intermolecular interactions and electron distribution, which are crucial for understanding the compound's behavior in solid state and its potential applications in material science (Ohms et al., 1985).
Chemical Properties Analysis
The chemical properties of 4-Methylpyridine-2,6-diamine derivatives, such as their ability to form luminescent complexes with metals, underscore their potential in developing new materials for optoelectronic applications. The synthesis and characterization of luminescent europium(III) and terbium(III) chelates demonstrate the compound's versatility in forming stable and functional materials (Mukkala et al., 1993).
Scientific Research Applications
Crystallography and Structural Chemistry :
- Crystal Structure Analysis : Stöger et al. (2014) analyzed the crystal structure of a compound involving 4-Methylpyridine-2,6-diamine, observing its planarity and intermolecular interactions (Stöger, Weil, Bichler, Eder, & Kirchner, 2014).
- Adduct Formation and Spectroscopic Behavior : Majerz, Sawka-Dobrowolska, and Sobczyk (1993) studied the structure and spectroscopic properties of an adduct involving a variant of 4-Methylpyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).
Materials Science and Polymer Chemistry :
- Soluble and Thermally Stable Polyimides : Gu et al. (2015) synthesized a series of polyimides using a triphenylpyridine-containing aromatic diamine monomer, demonstrating excellent solubility and thermal stability (Gu, Sun, Gong, Zhang, Gong, Liu, & Wang, 2015).
- Chemosensors and Fluorescent Polyimides : Wang, Liou, Liaw, and Chen (2008) developed a novel fluorescent poly(pyridine-imide) chemosensor with good thermal stability and unique optical properties (Wang, Liou, Liaw, & Chen, 2008).
Organometallic Chemistry and Catalysis :
- Zirconium and Hafnium Complexes : Tonzetich, Schrock, Hock, and Müller (2005) prepared zirconium and hafnium complexes using a ligand related to 4-Methylpyridine-2,6-diamine, exploring their structure and reactivity (Tonzetich, Schrock, Hock, & Müller, 2005).
- Water Oxidation Catalysis : Zong and Thummel (2005) reported on the synthesis of Ru complexes for water oxidation, utilizing derivatives of 4-Methylpyridine (Zong & Thummel, 2005).
Safety And Hazards
4-Methylpyridine-2,6-diamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure, may cause respiratory irritation, serious eye irritation, and skin irritation. It is toxic in contact with skin and if swallowed .
properties
IUPAC Name |
4-methylpyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQGLWLBOCSVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191761 | |
Record name | 4-Methylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-2,6-diamine | |
CAS RN |
38439-33-7 | |
Record name | 4-Methyl-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38439-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpyridine-2,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038439337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyridine-2,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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